4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Description
4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H16N4O5S2 and its molecular weight is 480.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitHIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the HIV-1 virus, making it a crucial target for antiretroviral therapy .
Mode of Action
The compound’s mode of action is likely related to its interaction with its target enzyme. For instance, similar compounds have been found to bind to the allosteric center of RT , leading to an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding .
Biochemical Pathways
Given its potential target, it may impact theHIV-1 replication pathway by inhibiting the RT enzyme . This could lead to a decrease in viral replication and a subsequent reduction in viral load.
Pharmacokinetics
Similar compounds have been reported to exhibitremarkable stability in rat plasma and rat and human microsomes , suggesting good metabolic stability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of the RT enzyme. This could lead to a reduction in HIV-1 replication , potentially slowing the progression of HIV infection .
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including Mnk1 and Mnk2 kinases . The nature of these interactions involves the compound’s ability to inhibit these kinases, which are essential in tumor development .
Cellular Effects
4-(Indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the growth of certain cell lines and causing cell cycle arrest . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by effectively downregulating the downstream proteins -eIF4E, Mcl-1, and c-myc .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting Mnk kinases, which play a crucial role in tumor development .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the compound exhibits remarkable stability in rat plasma and rat and human microsomes . Long-term effects on cellular function observed in in vitro or in vivo studies include the suppression of tumor growth in LL/2 syngeneic models .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c27-21(24-22-23-18-10-7-16(26(28)29)13-20(18)32-22)15-5-8-17(9-6-15)33(30,31)25-12-11-14-3-1-2-4-19(14)25/h1-10,13H,11-12H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHPRMTRFGFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.